1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Description
1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes a 2-methoxyethyl substituent at position 1, three oxo groups at positions 2, 4, and 7, and a carboxylic acid moiety at position 3. This compound belongs to a class of pyrimidine derivatives known for diverse pharmacological activities, including analgesic, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
1-(2-methoxyethyl)-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6/c1-20-3-2-14-8-7(9(16)13-11(14)19)5(10(17)18)4-6(15)12-8/h5H,2-4H2,1H3,(H,12,15)(H,17,18)(H,13,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIPHFQPYILSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C(CC(=O)N2)C(=O)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex heterocyclic compound characterized by its unique structure and potential biological activities. This compound belongs to a class of pyrimidine derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 239.24 g/mol
- CAS Number : 941236-24-4
The compound features a trioxo group and a methoxyethyl substituent that may enhance its biological activity through improved solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to 1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluated various pyrimidine derivatives for their cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). Notably, compounds with similar structures demonstrated IC50 values ranging from 0.01 to 0.12 µM against these cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HepG2 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| Compound C | MCF-7 | 0.12 ± 0.064 |
Antiviral Activity
The presence of the methoxyethyl group suggests potential antiviral properties. Similar pyrimidine derivatives have shown activity against viral infections by inhibiting viral replication mechanisms .
Antimicrobial Properties
Compounds in this class have also demonstrated antimicrobial activity against various bacterial strains. For example:
- Testing Against Bacteria : Compounds were tested against E. coli, S. aureus, and K. pneumoniae, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 256 µg/mL .
Neuroprotective Effects
Emerging studies indicate that some pyrimidine derivatives possess neuroprotective properties. In particular:
- Anti-Alzheimer’s Activity : Certain compounds have been screened for their ability to inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer’s disease symptoms. One derivative showed an IC50 of 20.15 ± 0.44 µM against AChE .
Case Study 1: Anticancer Efficacy of Pyrimidines
In a recent study published in the RSC journal, several new pyrimidine derivatives were synthesized and evaluated for their anticancer efficacy against multiple cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Neuroprotective Activity
Research focused on the neuroprotective effects of pyrimidines revealed that certain derivatives could effectively inhibit key enzymes involved in neurodegenerative diseases, showcasing their potential as therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Piperazinyl and carbohydrazide derivatives exhibit marked pharmacological effects, suggesting that the target compound’s carboxylic acid group could be modified to enhance binding to biological targets .
- Stability: Multiple oxo groups may confer metabolic stability, whereas thioxo or amino groups (e.g., in ’s 7-amino-4-oxo derivatives) could increase reactivity or susceptibility to oxidation .
Pharmacological and Toxicological Profiles
- Analgesic Activity : Piperazinyl-propyl analogs (e.g., compounds 34, 37) show potent activity in the "hot plate" test, surpassing acetylsalicylic acid . The target compound’s lack of a piperazinyl group may limit its analgesic potency but reduce sedative side effects.
- Antimicrobial Potential: Carbohydrazide derivatives (e.g., 5a-l) exhibit broad-spectrum antimicrobial activity, attributed to the hydrazide linkage and aromatic substituents . The carboxylic acid group in the target compound could serve as a pharmacophore for similar applications.
- Toxicity : Safety data for analogs (e.g., 1-(Oxan-4-yl)-2-oxo-dihydropyrimidine-5-carboxylic acid) emphasize precautions against inhalation and skin contact, suggesting the target compound may require similar handling .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via a one-step protocol using Meldrum’s acid and arylidene derivatives under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios of starting materials. For example, pyrido[2,3-d]pyrimidine derivatives with trioxo groups were synthesized with yields >70% using arylidene-Meldrum’s acid adducts . Reaction monitoring via TLC or HPLC is critical to optimize intermediate formation.
Table 1: Representative Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 80 | None | 75 | |
| DMF | 100 | HBTU | 85 |
Q. Which analytical techniques are most effective for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions and hydrogen bonding patterns. For example, the methoxyethyl group’s protons appear as distinct triplets (δ 3.5–4.0 ppm) in ¹H NMR .
- X-ray Crystallography: Used to resolve ambiguities in stereochemistry, as demonstrated for structurally similar pyrimidine derivatives (e.g., Ethyl 7-methyl-3-oxo-5-phenyl...carboxylate, P2₁/c space group) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±0.001 Da accuracy) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary biological screening?
Enzyme inhibition assays (e.g., fluorescence-based or radiometric) are commonly used. For pyrido[2,3-d]pyrimidine analogs, IC₅₀ values in the low micromolar range (1–10 µM) against kinases or dehydrogenases have been reported. Assays should include positive controls (e.g., staurosporine for kinases) and buffer optimization (pH 6.5 ammonium acetate buffers are typical) .
Advanced Research Questions
Q. How do substituents like the 2-methoxyethyl group influence bioactivity and solubility?
- Bioactivity: The 2-methoxyethyl group enhances solubility in polar solvents (logP reduction by ~0.5 units) and may improve target binding via hydrogen bonding. For example, methoxyethyl-substituted analogs show 2–3× higher cellular uptake than alkyl derivatives .
- SAR Insights: Comparative studies of analogs (e.g., ethyl vs. methoxyethyl substituents) reveal that electron-donating groups stabilize π-π stacking interactions in enzyme active sites .
Q. What computational methods predict conformational stability and electronic properties?
- AM1 Semiempirical Calculations: Used to identify two equally favored conformers with distorted geometries due to push-pull electronic effects in the pyrido[2,3-d]pyrimidine core .
- DFT Studies: Provide charge density maps (e.g., Mulliken charges) that correlate with observed ¹³C NMR chemical shifts (δ 160–180 ppm for carbonyl carbons) .
Q. How can contradictory data on biological activity be resolved?
Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Purity Validation: HPLC with dual detection (UV/ELSD) to ensure >95% purity .
- Dose-Response Repetition: Testing across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
- Structural Reanalysis: Re-examining crystallographic data to rule out polymorphic effects .
Q. What strategies improve regioselectivity in functionalization reactions?
- Directing Groups: Use of electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic attack to the C5 position .
- Catalytic Control: Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) for selective C-H activation .
Methodological Considerations
- Handling and Stability: While the compound is not classified under GHS, lab safety protocols (e.g., fire-resistant clothing, fume hoods) are recommended during synthesis .
- Data Reproducibility: Document solvent batch variability (e.g., DMF purity >99.9%) and reaction atmosphere (N₂ vs. air) to ensure consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
